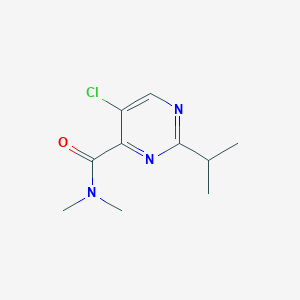
5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a protein tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplant rejection, and certain cancers.
Mécanisme D'action
5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide inhibits the activity of JAK3, a protein tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines. By inhibiting JAK3, 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide blocks the downstream signaling of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the pathogenesis of autoimmune diseases, transplant rejection, and certain cancers.
Biochemical and Physiological Effects
5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-gamma), tumor necrosis factor-alpha (TNF-alpha), and interleukin-17 (IL-17) in preclinical studies. In clinical trials, 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has been shown to improve disease activity and reduce the progression of joint damage in patients with rheumatoid arthritis. 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has also been shown to reduce the frequency and severity of relapses in patients with multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in cytokine signaling pathways. However, 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has been shown to have off-target effects on other JAK family members, particularly JAK2, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide. One area of interest is the development of more potent and selective JAK3 inhibitors with improved pharmacokinetic properties. Another area of interest is the exploration of the therapeutic potential of JAK3 inhibition in other autoimmune diseases and cancers. Finally, there is a need for further research on the long-term safety and efficacy of 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide in clinical settings.
Méthodes De Synthèse
The synthesis of 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide involves several steps, starting from the reaction of 5-chloro-2-nitropyrimidine with N,N-dimethylacetamide dimethyl acetal to obtain 5-chloro-2-amino-N,N-dimethylpyrimidine. The latter is then reacted with isobutyryl chloride to form 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide, the final product.
Applications De Recherche Scientifique
5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplant rejection, and certain cancers. In preclinical studies, 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has shown promising results in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and multiple sclerosis.
Propriétés
IUPAC Name |
5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-6(2)9-12-5-7(11)8(13-9)10(15)14(3)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQZMGFQNMLURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromothiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7589966.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid](/img/structure/B7589971.png)
![2-[(3-Cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7589980.png)
![2-Methyl-3-[methyl-(3-methyl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589995.png)
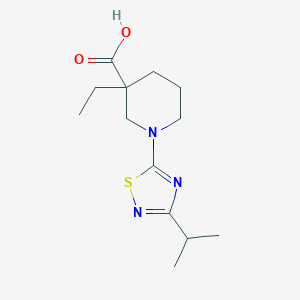
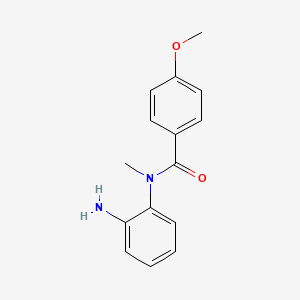
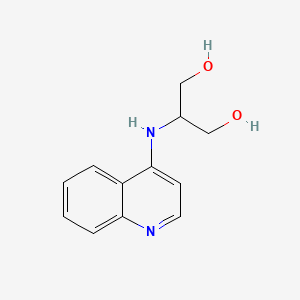
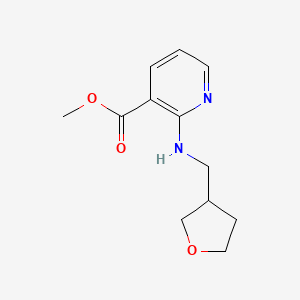
![4-[(5-Bromo-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B7590014.png)
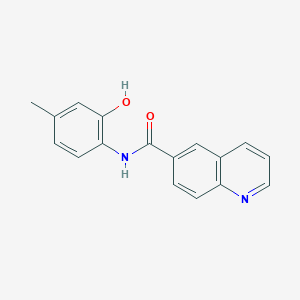
![2-[Cyclopentyl-[(2,5-difluorophenyl)methyl]amino]ethanol](/img/structure/B7590034.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7590036.png)
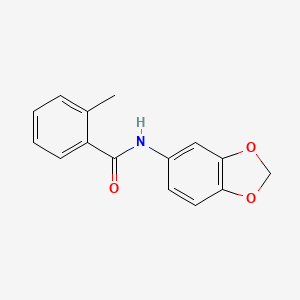
![3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]pentanenitrile](/img/structure/B7590056.png)